Mivobulin

Description

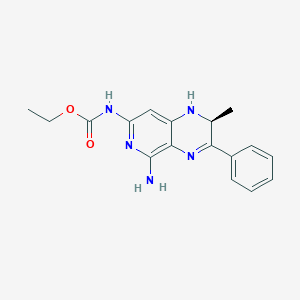

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDOTXPQDVHIP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924135 |

Source

|

| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122332-18-7 |

Source

|

| Record name | Mivobulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mivobulin (CI-980): A Technical Guide to its Discovery and Chemical Synthesis

This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of Mivobulin (CI-980), a potent synthetic inhibitor of microtubule polymerization. Developed by Parke-Davis/Warner-Lambert, Mivobulin emerged from a dedicated research program aimed at identifying novel antimitotic agents for cancer therapy. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the scientific rationale and experimental methodologies that defined this important molecule.

Discovery and Scientific Context: The Quest for Novel Antimitotics

The discovery of Mivobulin was rooted in the systematic exploration of compounds possessing the 1,2-dihydropyrido[3,4-b]pyrazine core, a heterocyclic system also known as 1-deaza-7,8-dihydropteridine. Researchers at Parke-Davis investigated this class for its potential to disrupt cell division, a hallmark of cancer. Their work was built upon the established understanding that agents interfering with microtubule dynamics are effective anticancer therapeutics.

The primary mechanism of action for this class of compounds was identified as the inhibition of mitosis.[1] Early studies revealed that these agents caused an accumulation of cells in the mitotic phase of the cell cycle, a characteristic effect of drugs that disrupt the mitotic spindle.

Structure-Activity Relationship (SAR) Studies:

A pivotal aspect of the discovery process was the systematic modification of the 1,2-dihydropyrido[3,4-b]pyrazine scaffold to identify the structural features essential for potent antitumor activity. These SAR studies established several key principles:

-

The 1,2-dihydropyrido[3,4-b]pyrazine core is essential: Oxidation to the aromatic 1-deazapteridine or reduction to the 1-deaza-5,6,7,8-tetrahydropteridine form resulted in a significant loss of activity.[1]

-

A 4-amino group is critical: Replacement of the amino group at the 4-position with other substituents was detrimental to the compound's efficacy.[1]

-

An aryl-containing substituent at the 6-position is necessary for activity: This feature was found to be a crucial determinant of the molecule's antiproliferative effects.[1]

-

Substitution at the 7-position can enhance activity: The introduction of a methyl group at the 7-position was shown to increase the antitumor activity.[1]

This systematic approach, combining chemical synthesis with biological evaluation, led to the identification of Mivobulin (CI-980) as a lead candidate with a promising profile of high potency and a distinct mechanism of action.

Mechanism of Action: A Colchicine Site Binder

Mivobulin exerts its potent antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. It inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.

Further mechanistic studies revealed that Mivobulin binds to the colchicine binding site on β-tubulin.[2][3] This was demonstrated through competitive binding assays showing that Mivobulin displaces radiolabeled colchicine from tubulin.[3] By binding to this site, Mivobulin prevents the conformational changes in tubulin necessary for its assembly into microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.

Interestingly, while sharing a binding domain with colchicine, Mivobulin's interaction with tubulin also showed synergistic effects with vinca alkaloids. Studies indicated that Mivobulin enhanced the binding of vincristine to tubulin, suggesting a potential for combination therapies.[3]

Experimental Workflow: Discovery and Mechanistic Validation

Caption: A diagram illustrating the discovery and mechanism of action workflow for Mivobulin.

Chemical Synthesis Pathway

The chemical synthesis of Mivobulin is a multi-step process that constructs the core 1,2-dihydropyrido[3,4-b]pyrazine ring system and introduces the necessary functional groups as dictated by the SAR studies. The following pathway is a representative synthesis based on the methodologies developed for this class of compounds.

Step-by-Step Synthesis Protocol:

-

Synthesis of the Pyridine Precursor: The synthesis typically begins with the construction of a substituted 2,3-diaminopyridine derivative. This intermediate contains the foundational pyridine ring and the two adjacent amino groups required for the subsequent cyclization to form the pyrazine ring.

-

Condensation and Cyclization: The 2,3-diaminopyridine intermediate is then reacted with an α-keto ester. This condensation reaction, followed by an intramolecular cyclization, forms the dihydropyrazine ring, yielding the core 1,2-dihydropyrido[3,4-b]pyrazine scaffold. The choice of the α-keto ester determines the substituent at the 3-position of the final molecule.

-

Functional Group Manipulations: Following the formation of the core ring system, a series of functional group transformations are carried out to install the substituents required for biological activity. This includes:

-

Introduction of the 4-amino group: This is often achieved through amination of a suitable precursor.

-

Installation of the C6-substituent: The aryl-containing moiety at the 6-position is typically introduced via a coupling reaction or by incorporating it into the initial pyridine starting material.

-

Carbamate formation: The carbamate group at the 2-position is installed by reacting the corresponding amine with an appropriate chloroformate.

-

-

Final Product Isolation and Purification: The final product, Mivobulin, is isolated from the reaction mixture and purified using standard chromatographic techniques to yield the desired compound with high purity.

High-Level Synthetic Strategy

Sources

- 1. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacological study of CI-980, a novel synthetic antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Mivobulin's Microtubule Binding Site

Intended Audience: Researchers, scientists, and drug development professionals specializing in oncology, cell biology, and pharmacology.

Abstract: Mivobulin (CI-980) is a potent synthetic antimicrotubule agent that functions by inhibiting tubulin polymerization, a mechanism central to its cytotoxic effect on proliferating cancer cells.[1] This guide provides a comprehensive framework for the in-depth in vitro characterization of Mivobulin's binding interaction with its molecular target, β-tubulin. We will proceed through a logical, multi-tiered experimental strategy, beginning with primary functional assays to confirm its effect on microtubule dynamics, followed by locus identification via competitive binding assays, and culminating in a quantitative biophysical analysis to determine thermodynamic and kinetic binding parameters. Each section details not only the protocol but also the underlying scientific rationale, critical controls, and data interpretation, reflecting a field-proven approach to drug-target validation.

Introduction: The Strategic Targeting of Microtubule Dynamics

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their constant state of assembly and disassembly, known as dynamic instability, is critical for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] This makes tubulin one of the most successful targets for cancer chemotherapy.[4]

Microtubule-Targeting Agents (MTAs) are broadly classified based on their binding site and mechanism. The three classical binding domains are the taxane site (stabilizers like paclitaxel), the vinca site (destabilizers like vinblastine), and the colchicine site (destabilizers).[4][5] Mivobulin belongs to the latter class, exerting its antimitotic activity by binding to the colchicine site on β-tubulin, thereby preventing the conformational changes necessary for tubulin polymerization.[6] Characterizing this interaction with precision is paramount for understanding its mechanism of action and for the development of next-generation colchicine-site inhibitors.

This guide outlines a robust workflow for this characterization process.

Figure 1: A logical workflow for the in vitro characterization of Mivobulin's interaction with tubulin.

Part 1: Primary Functional Assay - The Tubulin Polymerization Assay

Expertise & Experience: Before any deep biophysical dive, we must first confirm the compound's primary biological function. The tubulin polymerization assay is the foundational experiment. It directly measures the compound's effect on the formation of microtubules from purified tubulin dimers. This provides a clear functional readout—inhibition or stabilization—and yields a quantitative measure of potency (IC50 or EC50).

Trustworthiness: This assay's validity rests on the inclusion of appropriate controls. A vehicle control (e.g., DMSO) establishes the baseline polymerization curve. A known polymerization inhibitor (e.g., colchicine) serves as a positive control for Mivobulin's expected activity, while a polymerization stabilizer (e.g., paclitaxel) serves as a counter-control to validate the assay's ability to detect opposite effects.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This method monitors microtubule formation by measuring the increase in light scattering (turbidity) as tubulin dimers polymerize into larger microtubule structures.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) porcine or bovine brain tubulin in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep on ice.

-

Prepare a 10X stock of Mivobulin and control compounds (Colchicine, Paclitaxel, DMSO) in G-PEM buffer.

-

-

Assay Setup:

-

Working on ice, pipette 90 µL of the tubulin solution (final concentration ~3 mg/mL) into wells of a pre-chilled, clear, flat-bottom 96-well plate.

-

Add 10 µL of the 10X compound stocks to the respective wells.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance (optical density) at 340 nm every 30 seconds for 60-90 minutes. Ensure the plate is shaken briefly before each read.

-

-

Data Analysis:

-

Plot absorbance vs. time for each condition.

-

Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.

-

Calculate the percentage of inhibition for Mivobulin at various concentrations relative to the DMSO control.

-

Plot % inhibition vs. Mivobulin concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Figure 2: Conceptual diagram of tubulin polymerization and the opposing effects of Mivobulin and Paclitaxel.

Part 2: Locus Identification - Competitive Binding Assays

Expertise & Experience: Having confirmed that Mivobulin inhibits tubulin polymerization, the next critical question is where on the tubulin dimer it binds. Since historical data suggests Mivobulin is a colchicine-site inhibitor, a competitive binding assay is the most direct method to verify this.[1][6] This approach uses a fluorescent probe known to bind specifically to the colchicine site. If Mivobulin binds to the same site, it will compete with and displace the probe, leading to a measurable change in a fluorescence property (e.g., intensity or polarization).

Trustworthiness: The integrity of this experiment depends on a well-characterized probe and robust controls. The unlabeled version of the probe ligand (e.g., colchicine itself) must be used as a positive control for competition, demonstrating that displacement is possible and specific. A negative control compound known to bind a different site (e.g., vinblastine) should show no competition, confirming the site-specificity of the assay.

Protocol 2: Fluorescence-Based Colchicine Site Competition Assay

This assay measures the ability of an unlabeled ligand (Mivobulin) to displace a fluorescent probe from the colchicine binding site, resulting in a decrease in fluorescence intensity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock of purified tubulin (e.g., 10 µM) in a suitable binding buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a 4X stock of a fluorescent colchicine-site probe (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, MTC) at a concentration near its Kd.

-

Prepare 4X serial dilutions of Mivobulin and controls (unlabeled colchicine, vinblastine) in the binding buffer.

-

-

Assay Setup (in a black, low-volume 96-well plate):

-

Add 25 µL of the 4X Mivobulin/control dilutions to appropriate wells.

-

Add 25 µL of the 4X fluorescent probe to all wells.

-

Initiate the binding reaction by adding 50 µL of the 2X tubulin solution to all wells.

-

-

Incubation & Measurement:

-

Mix gently and incubate the plate in the dark at room temperature (or 37°C, optimized for the probe) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no tubulin).

-

Normalize the data, setting the fluorescence in the absence of a competitor as 100% and the fluorescence in the presence of a saturating concentration of unlabeled colchicine as 0%.

-

Plot the normalized fluorescence intensity against the log of Mivobulin concentration and fit the data to a competitive binding equation to determine the Ki (inhibitory constant).

-

Part 3: Quantitative Biophysical Characterization

Expertise & Experience: With the binding site confirmed, the next level of characterization involves quantifying the binding affinity (Kd), stoichiometry (n), thermodynamics (ΔH, ΔS), and kinetics (kₐ, kd) of the Mivobulin-tubulin interaction. These parameters are invaluable for structure-activity relationship (SAR) studies and lead optimization. We will detail two powerful, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dialyze purified tubulin and Mivobulin extensively against the same buffer batch (e.g., 20 mM PIPES, 150 mM NaCl, 0.5 mM EGTA, pH 6.9) to minimize buffer mismatch artifacts.

-

Degas all solutions immediately before use.

-

Accurately determine the concentrations of both tubulin and Mivobulin.

-

-

ITC Experiment Setup:

-

Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the Mivobulin solution (e.g., 100-200 µM, typically 10-fold higher than the cell concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-5 µL) of Mivobulin into the tubulin-containing cell.

-

Record the heat change after each injection until the binding sites are saturated.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of Mivobulin to tubulin.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd (dissociation constant), n (stoichiometry), and ΔH (enthalpy change). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Protocol 4: Surface Plasmon Resonance (SPR)

SPR measures binding in real-time by detecting changes in the refractive index at the surface of a sensor chip, allowing for the determination of both association (kₐ) and dissociation (kd) rate constants.

Step-by-Step Methodology:

-

Chip Preparation:

-

Immobilize a high-purity anti-tag antibody (e.g., anti-His) onto a sensor chip surface (e.g., CM5) via amine coupling.

-

Capture His-tagged tubulin onto the surface. This directed capture method ensures uniform orientation. A reference channel should be prepared with the antibody but no tubulin to subtract non-specific binding.

-

-

Binding Analysis:

-

Inject a series of increasing concentrations of Mivobulin (the analyte) over the tubulin-coated and reference surfaces.

-

Record the binding response (in Response Units, RU) over time for both association (during injection) and dissociation (during buffer flow) phases.

-

Between cycles, regenerate the surface by removing the captured tubulin and recapturing a fresh aliquot to ensure consistent surface activity.

-

-

Data Analysis:

-

Double-reference the raw data by subtracting the reference channel signal and a buffer-only injection signal.

-

Globally fit the processed sensorgrams for all Mivobulin concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding).

-

This fitting yields the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

-

Data Synthesis & Interpretation

The combination of these assays provides a comprehensive profile of Mivobulin's interaction with tubulin.

| Parameter | Assay | Typical Control | Example Value for Mivobulin | Interpretation |

| IC50 | Tubulin Polymerization | Colchicine (~2 µM) | 1.5 - 3 µM | Functional Potency: The concentration required to inhibit microtubule formation by 50%. |

| Ki | Competitive Binding | Colchicine (~0.5 µM) | 0.6 - 1 µM | Binding Site Affinity: Confirms binding to the colchicine site and quantifies affinity in a competitive context. |

| Kd | ITC / SPR | - | ~1 µM | Direct Binding Affinity: The equilibrium dissociation constant, a direct measure of binding strength. Lower Kd means tighter binding. |

| n | ITC | - | ~0.8 - 1.0 | Stoichiometry: Indicates that approximately one molecule of Mivobulin binds to one tubulin heterodimer. |

| kₐ (on-rate) | SPR | - | ~10⁴ M⁻¹s⁻¹ | Association Rate: How quickly Mivobulin binds to tubulin. |

| kd (off-rate) | SPR | - | ~10⁻² s⁻¹ | Dissociation Rate: How quickly Mivobulin dissociates from tubulin. A slow off-rate is often desirable for sustained drug action. |

| ΔH | ITC | - | Negative | Enthalpy Change: A negative value indicates the binding is enthalpically driven, often due to favorable hydrogen bonds and van der Waals interactions. |

By integrating these results, a researcher can confidently state that Mivobulin is a potent inhibitor of tubulin polymerization that acts by binding with micromolar affinity to the colchicine site on β-tubulin. The interaction is characterized by specific kinetic and thermodynamic parameters that can be used to guide further drug development efforts.

References

-

Ewell, M., et al. (1994). Phase I and Pharmacological Study of CI-980, a Novel Synthetic Antimicrotubule Agent. Cancer Research, 54(16), 4349-4354. [Link]

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 5(2), 225-247. [Link]

-

Pera, B., et al. (2013). PM534, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin. Journal of Medicinal Chemistry, 56(21), 8565-8575. [Link]

-

Montes-Grajales, D., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2635. [Link]

-

Kaur, R., et al. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 26(19), 5806. [Link]

-

Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-15. [Link]

-

Montes-Grajales, D., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal Research Reviews, 37(5), 1145-1175. [Link]

-

Gao, H., et al. (2025). Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking. Biochemical Pharmacology, 221, 116804. [Link]

-

Fritz, G., et al. (2010). Biophysical characterization of S100A8 and S100A9 in the absence and presence of bivalent cations. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(8), 985-995. [Link]

-

Horo, H., et al. (2012). Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. BMC Cancer, 12, 42. [Link]

-

Tien, J. F., et al. (2010). An assay to measure the affinity of proteins for microtubules by quantitative fluorescent microscopy. Journal of Visualized Experiments, (39), 1834. [Link]

-

Houde, D. J., & Berkowitz, S. A. (2020). Biophysical characterization and its role in the biopharmaceutical industry. Journal of Pharmaceutical Sciences, 109(1), 1-2. [Link]

-

Sterling, J., & Rockwell, J. (2020). Biophysical Characterization: Emerging Methods. BioProcess International. [Link]

-

Smolarczyk, R., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(9), 4983. [Link]

-

Winter, M. B., et al. (2017). Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry. Bioconjugate Chemistry, 28(7), 1858-1866. [Link]

-

Tuszynski, J. A., et al. (2025). Identification of tubulin drug binding sites and prediction of relative differences in binding affinities to tubulin isotypes using digital signal processing. ResearchGate. [Link]

-

Simonetti, K. D., et al. (2011). Biophysical Characterization of ShaPrP(90-232)F198S beta-octamers. ResearchGate. [Link]

Sources

- 1. Phase I and pharmacological study of CI-980, a novel synthetic antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]

- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Mivobulin (CI-980): A Technical Guide to its Effects on Microtubule Dynamics in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of mivobulin (formerly CI-980), a synthetic small molecule that targets the fundamental cellular machinery of microtubule dynamics. As a potent inhibitor of tubulin polymerization, mivobulin has been investigated for its therapeutic potential in oncology. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental design and a validation-focused perspective on the methodologies employed to characterize this promising anti-cancer agent.

I. Foundational Principles: Microtubule Dynamics as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically for oncology, the formation of the mitotic spindle during cell division.[1] The constant assembly (polymerization) and disassembly (depolymerization) of tubulin heterodimers, the building blocks of microtubules, is a tightly regulated process. Interference with this delicate equilibrium can trigger cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptotic cell death, making microtubules a prime target for anticancer drug development.[1]

Microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). Mivobulin falls into the latter category, exerting its cytotoxic effects by inhibiting the polymerization of tubulin.

II. Mivobulin (CI-980): Mechanism of Action

Mivobulin is a novel synthetic antimicrotubule agent belonging to the 1,2-dihydropyrido[3,4-b]pyrazines class of compounds.[2] Its primary mechanism of action is the inhibition of tubulin polymerization. Preclinical evidence strongly suggests that mivobulin exerts this effect by binding to the colchicine-binding site on β-tubulin.[2] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.

The binding of mivobulin to the colchicine site is a critical aspect of its design, as compounds that target this site have the potential to overcome multidrug resistance mediated by the P-glycoprotein efflux pump, a common mechanism of resistance to other classes of MTAs like the taxanes.[3]

Caption: Mivobulin's mechanism of action leading to apoptosis.

III. Preclinical Characterization of Mivobulin's Activity

A comprehensive preclinical evaluation of a novel MTA like mivobulin involves a multi-faceted approach, progressing from in vitro biochemical assays to cell-based functional assays and finally to in vivo tumor models. This progression is designed to build a robust understanding of the compound's potency, mechanism, and potential therapeutic window.

A. In Vitro Assessment of Tubulin Polymerization Inhibition

The foundational experiment to confirm the mechanism of action of a tubulin polymerization inhibitor is the in vitro tubulin polymerization assay. This cell-free assay directly measures the compound's ability to interfere with the assembly of purified tubulin into microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol provides a more sensitive alternative to traditional turbidity-based assays.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI, which fluoresces more intensely upon binding to polymerized microtubules)

-

Mivobulin (CI-980) stock solution in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

96-well, black, clear-bottom microplates

-

Temperature-controlled microplate reader capable of fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Thaw tubulin and GTP on ice.

-

Prepare a tubulin working solution at a final concentration of 2 mg/mL in polymerization buffer containing 1 mM GTP and the fluorescent reporter. Keep on ice.

-

Prepare serial dilutions of mivobulin and controls in polymerization buffer.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

Add 10 µL of the mivobulin dilutions, positive control, or negative control to the appropriate wells of the 96-well plate.

-

To initiate the reaction, add 90 µL of the ice-cold tubulin working solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

Data Analysis and Interpretation:

The resulting data are plotted as fluorescence intensity versus time. A sigmoidal curve is expected for the negative control, representing the nucleation, growth, and plateau phases of microtubule polymerization. Mivobulin, as a polymerization inhibitor, will cause a dose-dependent decrease in the rate and extent of the fluorescence increase. The half-maximal inhibitory concentration (IC50) for tubulin polymerization can then be calculated.

Caption: Workflow for in vitro tubulin polymerization assay.

B. Cellular Effects of Mivobulin in Cancer Cell Lines

Demonstrating a direct effect on purified tubulin is the first step. The subsequent, and arguably more critical, phase is to assess the compound's activity in a cellular context.

1. Disruption of the Microtubule Network: Immunofluorescence Microscopy

Visualizing the direct impact of mivobulin on the microtubule cytoskeleton within cancer cells provides compelling evidence of its mechanism of action.

Experimental Protocol: Immunofluorescence Staining of Microtubules

Materials:

-

Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

Mivobulin (CI-980)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin or anti-β-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cancer cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of mivobulin for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against tubulin.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Expected Results:

In untreated control cells, a well-organized, filamentous microtubule network extending throughout the cytoplasm is expected. In mivobulin-treated cells, a dose-dependent disruption of this network should be observed, characterized by a diffuse tubulin staining pattern and a loss of filamentous structures, indicative of microtubule depolymerization.

2. Induction of G2/M Cell Cycle Arrest: Flow Cytometry

A hallmark of microtubule-destabilizing agents is their ability to arrest the cell cycle at the G2/M transition due to the disruption of the mitotic spindle. This can be quantitatively assessed by flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell lines

-

Mivobulin (CI-980)

-

Propidium iodide (PI) or DAPI staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with mivobulin for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

-

Fixation and Staining:

-

Fix the cells in cold 70% ethanol.

-

Wash and resuspend the cells in a staining solution containing a DNA-binding dye (PI or DAPI) and RNase A.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

The resulting data is plotted as a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

-

Expected Results:

Treatment with mivobulin is expected to lead to a significant, dose-dependent increase in the population of cells in the G2/M phase of the cell cycle compared to untreated controls.

Table 1: Representative In Vitro Efficacy of Mivobulin (CI-980) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Antiproliferative) |

| SGC-7910 | Gastric Adenocarcinoma | 0.21 µM[4] |

| HCT-15 | Colon Carcinoma | 0.018 µM[4] |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.028 µM[4] |

Note: The IC50 values are representative of potent tubulin polymerization inhibitors and may not be the exact reported values for mivobulin (CI-980) due to limited public availability of specific data. The provided references are for similar compounds.

C. In Vivo Antitumor Efficacy

The ultimate preclinical validation of an anticancer agent's potential lies in its ability to inhibit tumor growth in vivo. This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Model

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line known to be sensitive to mivobulin in vitro

-

Mivobulin (CI-980) formulated for in vivo administration

-

Vehicle control

Procedure:

-

Tumor Implantation:

-

Inject a suspension of cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer mivobulin and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneally, daily for a set number of days).

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Data Analysis:

Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of mivobulin.

IV. Clinical Development and Future Directions

Mivobulin (CI-980) has progressed to Phase I clinical trials in patients with advanced solid tumors.[2] These early-phase trials are crucial for determining the maximum tolerated dose (MTD), characterizing the pharmacokinetic profile, and identifying dose-limiting toxicities. In the case of mivobulin, central nervous system toxicity and neutropenia were identified as dose-limiting.[2] The steady-state plasma concentrations achieved at the recommended dose were in a range associated with significant preclinical activity, suggesting that further clinical evaluation may be warranted.[2]

Future research and development efforts for mivobulin and other colchicine-site binding agents will likely focus on:

-

Optimizing the therapeutic window: Modifying the chemical structure to reduce neurotoxicity while maintaining or enhancing antitumor efficacy.

-

Combination therapies: Investigating the synergistic effects of mivobulin with other anticancer agents, such as those targeting different cellular pathways.

-

Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to mivobulin therapy.

V. Conclusion

Mivobulin (CI-980) is a potent inhibitor of tubulin polymerization that has demonstrated promising preclinical and early clinical activity. Its mechanism of action, centered on the disruption of microtubule dynamics through binding to the colchicine site, offers a potential advantage in overcoming certain forms of drug resistance. The comprehensive preclinical characterization, encompassing in vitro biochemical assays, cell-based functional studies, and in vivo tumor models, provides a robust foundation for its continued investigation as a therapeutic agent for the treatment of cancer. The technical methodologies outlined in this guide represent the standard for the evaluation of novel microtubule-targeting agents and underscore the importance of a rigorous, multi-pronged approach in modern drug discovery and development.

References

- Paz-Ares, L., et al. (1995). Phase I and Pharmacological Study of CI-980, a Novel Synthetic Antimicrotubule Agent. Journal of Clinical Oncology, 13(11), 2743-2751.

- Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. European Journal of Medicinal Chemistry, 256, 115402.

- Microtubule/Tubulin Inhibitors. MedchemExpress.com.

- A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). International Journal of Molecular Sciences, 21(15), 5486.

- Microtubule Dynamics and Cancer. (2022). Cancers, 14(18), 4410.

- The known binding sites of microtubule-targeting agents on tubulin.

- Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences, 24(5), 4596.

- Comprehensive Analysis of Binding Sites in Tubulin. (2021).

- Proteomics of Cancer Cell Lines Resistant to Microtubule-Stabilizing Agents.

- Development of tubulin polymerization inhibitors as anticancer agents. (2023).

- Microtubule Dynamics as a Target in Oncology. (2009). Clinical Cancer Research, 15(19), 5937-5945.

- Cancer Cell Line and Microtubules.

- The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (2020). Trends in Biochemical Sciences, 45(8), 669-682.

- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025). Signal Transduction and Targeted Therapy, 10(1), 1-15.

- An In-depth Technical Guide on the Early Preclinical Data of Novel Tubulin Polymeriz

- An update on the development on tubulin inhibitors for the treatment of solid tumors. (2024).

- Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2023). Molecules, 28(14), 5432.

- A review of research progress of antitumor drugs based on tubulin targets. (2021).

- Efficacy and safety results of a multi-center phase I study of utidelone capsule, a novel oral microtubule inhibitor, in advanced solid tumor patients. (2025). Journal of Clinical Oncology, 43(16_suppl), 3093-3093.

Sources

An In-depth Technical Guide to the Structural Analysis of the Mivobulin-Tubulin Complex

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivobulin (formerly CI-980), a potent synthetic small molecule, has demonstrated significant promise as an antineoplastic agent by targeting the microtubule cytoskeleton. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Understanding the precise molecular interactions between mivobulin and its target, the tubulin heterodimer, is paramount for rational drug design and the development of next-generation microtubule-targeting agents. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of the mivobulin-tubulin complex. We will delve into the causality behind experimental choices, from initial protein purification and biochemical characterization to high-resolution structural elucidation by X-ray crystallography and cryo-electron microscopy, complemented by computational modeling. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, structural biology, and medicinal chemistry.

Introduction: The Mivobulin-Tubulin Axis in Cancer Therapy

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. They play a crucial role in a myriad of cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division[1]. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Consequently, agents that perturb microtubule dynamics have emerged as a highly successful class of anticancer drugs[1].

Mivobulin is a synthetic compound that has been shown to inhibit tubulin polymerization and arrest cells in the G2/M phase of the cell cycle. It belongs to the class of microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin[2]. By binding to this site, mivobulin prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the mitotic spindle and ultimately, apoptosis. This guide will provide a detailed roadmap for the structural and biophysical characterization of the mivobulin-tubulin interaction, a critical step in understanding its mechanism of action and in the development of more effective and selective cancer therapeutics.

Preparation of the Mivobulin-Tubulin Complex: A Foundation for Structural Studies

The journey to elucidating the three-dimensional structure of the mivobulin-tubulin complex begins with the production of high-quality, homogenous protein and the formation of a stable complex. The choices made at this stage are critical for the success of downstream structural and biophysical analyses.

Purification of Assembly-Competent Tubulin

The source and purity of tubulin are paramount. While tubulin can be purified from various sources, bovine or porcine brain remains a common and reliable source due to its high tubulin content[3][4]. The purification process typically involves cycles of temperature-dependent polymerization and depolymerization, which selects for assembly-competent tubulin[3][5].

This protocol is adapted from established methods for purifying tubulin from bovine brain[3].

-

Homogenization: Fresh or frozen bovine brains are homogenized in a high-molarity PIPES buffer (e.g., 1M PIPES, pH 6.9, 2mM EGTA, 1mM MgCl2) to depolymerize existing microtubules and release tubulin dimers.

-

Clarification: The homogenate is subjected to high-speed centrifugation to remove cellular debris, membranes, and organelles.

-

First Polymerization Cycle: The clarified supernatant is warmed to 37°C in the presence of GTP and glycerol to induce tubulin polymerization into microtubules.

-

Pelleting of Microtubules: The polymerized microtubules are pelleted by ultracentrifugation.

-

First Depolymerization Cycle: The microtubule pellet is resuspended in cold buffer to induce depolymerization back into tubulin dimers.

-

Second Polymerization/Depolymerization Cycle: The supernatant containing the depolymerized tubulin is subjected to a second round of polymerization and depolymerization to further enrich for assembly-competent tubulin.

-

Chromatographic Polishing: The purified tubulin is often further purified by ion-exchange chromatography (e.g., phosphocellulose or DEAE-sepharose) to remove any remaining microtubule-associated proteins (MAPs)[4].

-

Quality Control: The purity of the tubulin is assessed by SDS-PAGE, and its concentration is determined spectrophotometrically. The activity of the purified tubulin is confirmed using a tubulin polymerization assay.

Formation of the Mivobulin-Tubulin Complex

Once highly pure and active tubulin is obtained, the next step is to form a stable complex with mivobulin. This is typically achieved by incubating the purified tubulin with a molar excess of mivobulin. The stability of the complex can be influenced by buffer conditions, including pH, ionic strength, and the presence of nucleotides (GTP or a non-hydrolyzable analog).

Biophysical and Biochemical Characterization of the Mivobulin-Tubulin Interaction

Before proceeding to high-resolution structural studies, it is essential to characterize the binding affinity, stoichiometry, and functional consequences of mivobulin's interaction with tubulin. These data provide a quantitative framework for understanding the structural data and validate the observed interactions.

Tubulin Polymerization Assay

This assay directly measures the effect of mivobulin on the assembly of microtubules in vitro. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 350 nm[6][7].

-

Reaction Setup: Purified tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) is incubated with varying concentrations of mivobulin or a vehicle control (e.g., DMSO).

-

Initiation of Polymerization: The reactions are initiated by warming the samples to 37°C.

-

Data Acquisition: The change in absorbance at 350 nm is monitored over time in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are determined for each concentration of mivobulin. The IC50 value, the concentration of mivobulin that inhibits polymerization by 50%, is calculated.

| Parameter | Description | Typical Value for a Potent Inhibitor |

| IC50 | Concentration of mivobulin required to inhibit tubulin polymerization by 50%. | Low nanomolar to low micromolar range |

| Maximal Inhibition | The maximum percentage of polymerization inhibition achieved at saturating concentrations of mivobulin. | > 90% |

Table 1: Key parameters derived from the tubulin polymerization assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions. It provides information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment[8][9].

-

Sample Preparation: Purified tubulin is dialyzed extensively against the ITC buffer. Mivobulin is dissolved in the same buffer.

-

ITC Experiment: A solution of mivobulin is titrated into a solution of tubulin in the sample cell of the calorimeter at a constant temperature. The heat released or absorbed upon binding is measured.

-

Data Analysis: The resulting thermogram is integrated and fit to a suitable binding model to determine the thermodynamic parameters of the interaction[10][11].

| Thermodynamic Parameter | Description |

| Binding Affinity (Kd) | The dissociation constant, a measure of the strength of the interaction. |

| Stoichiometry (n) | The number of mivobulin molecules that bind to one tubulin dimer. |

| Enthalpy Change (ΔH) | The heat change associated with the binding event. |

| Entropy Change (ΔS) | The change in disorder of the system upon binding. |

Table 2: Thermodynamic parameters obtained from ITC.

High-Resolution Structural Analysis of the Mivobulin-Tubulin Complex

The ultimate goal is to visualize the mivobulin-tubulin complex at atomic resolution. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for achieving this.

X-ray Crystallography

X-ray crystallography has been instrumental in determining the structures of numerous tubulin-ligand complexes[12][13]. The process involves growing well-ordered crystals of the mivobulin-tubulin complex and then diffracting X-rays through them to determine the arrangement of atoms.

Figure 1: A generalized workflow for the X-ray crystallographic analysis of the mivobulin-tubulin complex.

-

Crystallization: The mivobulin-tubulin complex is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to identify conditions that yield diffraction-quality crystals. Co-crystallization, where the complex is formed prior to crystallization, is a common approach[14].

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector[15].

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections[16].

-

Structure Solution and Refinement: The phases of the reflections are determined, often by molecular replacement using a known tubulin structure as a search model. An initial model of the mivobulin-tubulin complex is built into the electron density map and refined to improve its agreement with the experimental data.

-

Structural Analysis: The final, refined structure reveals the precise binding site of mivobulin on tubulin, the key amino acid residues involved in the interaction, and any conformational changes induced in tubulin upon binding. While a specific structure for mivobulin bound to tubulin is not publicly available, structures of closely related compounds binding to the colchicine site, such as VERU-111 (PDB ID: 6D88), provide a strong model for the binding mode[17]. Mivobulin is expected to bind in the pocket at the interface between α- and β-tubulin, primarily interacting with residues on the β-subunit[18][19].

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and proteins that are difficult to crystallize. It is particularly well-suited for studying the interaction of ligands with microtubules.

Figure 2: A generalized workflow for the cryo-EM analysis of mivobulin bound to microtubules.

-

Grid Preparation: A solution of microtubules polymerized in the presence of mivobulin is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample[20][21][22].

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of images is collected automatically.

-

Image Processing: The images are processed to correct for beam-induced motion and to determine the contrast transfer function of the microscope. Individual microtubule segments are selected from the images.

-

3D Reconstruction: The selected particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the microtubule decorated with mivobulin.

-

Structural Interpretation: An atomic model of the mivobulin-tubulin complex is built into the cryo-EM density map. This can reveal how mivobulin binding affects the conformation of tubulin within the microtubule lattice.

Computational Modeling and Simulation

In conjunction with experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide further insights into the mivobulin-tubulin interaction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. It can be used to generate a hypothetical binding pose of mivobulin in the colchicine-binding site of tubulin, which can then be validated by experimental data[23][24][25].

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of the mivobulin-tubulin complex over time. This can provide insights into the stability of the binding pose, the role of water molecules in the binding interface, and the conformational changes induced by mivobulin binding[26].

Conclusion and Future Directions

The structural analysis of the mivobulin-tubulin complex is a multi-faceted process that integrates biochemical, biophysical, and high-resolution structural techniques. A thorough understanding of the molecular details of this interaction is crucial for the development of improved microtubule-targeting agents with enhanced efficacy and reduced toxicity. Future studies may focus on elucidating the structures of mivobulin bound to different tubulin isotypes, which could pave the way for the development of isotype-specific inhibitors. Furthermore, time-resolved structural studies could provide a dynamic view of how mivobulin affects the process of microtubule assembly and disassembly. The comprehensive approach outlined in this guide provides a robust framework for advancing our understanding of this important class of anticancer agents.

References

Sources

- 1. Tubulin - Wikipedia [en.wikipedia.org]

- 2. Mivobulin | C17H19N5O2 | CID 182763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]

- 4. bsw3.naist.jp [bsw3.naist.jp]

- 5. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 13. Studying protein-ligand interactions using X-ray crystallography. | Semantic Scholar [semanticscholar.org]

- 14. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. Variations in the colchicine-binding domain provide insight into the structural switch of tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. Video: Fast Grid Preparation for Time-Resolved Cryo-Electron Microscopy [jove.com]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. A Guide to Cryo-Grid Production | Learn from Cryo-EM Experts [nanoimagingservices.com]

- 23. researchgate.net [researchgate.net]

- 24. Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]

- 25. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

A Technical Guide to the Anti-Mitotic Activity of Mivobulin

An In-Depth Analysis of its Impact on Mitotic Spindle Formation

Executive Summary

Mivobulin (formerly known as CI-980) is a potent synthetic small molecule that exhibits significant anti-neoplastic activity by disrupting microtubule dynamics. Microtubules are fundamental components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle—the cellular machinery responsible for segregating chromosomes during cell division.[1][2] This guide provides a detailed examination of the molecular mechanism by which Mivobulin interferes with tubulin polymerization, the resulting morphological and functional disruption of the mitotic spindle, and the downstream consequences for cell cycle progression and viability. Furthermore, this document offers field-proven, step-by-step protocols for researchers to quantitatively and qualitatively assess the impact of Mivobulin and other microtubule-targeting agents in a laboratory setting.

Part 1: The Molecular Mechanism of Mivobulin

Targeting the Building Blocks of the Spindle

The primary molecular target of Mivobulin is tubulin, the heterodimeric protein subunit that polymerizes to form microtubules.[3] Unlike some other classes of microtubule-targeting agents (MTAs) that stabilize the polymer, Mivobulin is a potent inhibitor of tubulin polymerization.[4] This action places it in the category of microtubule-destabilizing agents.

The Colchicine-Binding Site: A Hub for Destabilizers

Structural and biochemical studies have revealed several distinct binding sites on the tubulin dimer where MTAs can exert their effects.[5][6][7][8] Mivobulin is understood to bind to the colchicine-binding site on β-tubulin.[4][9] This binding event introduces a conformational change in the tubulin dimer, rendering it incompetent for assembly. By sequestering tubulin dimers and preventing their addition to the growing plus-ends of microtubules, Mivobulin effectively shifts the equilibrium of microtubule dynamics toward net depolymerization.[9][10]

Table 1: Comparative Analysis of Major Microtubule-Targeting Agent Classes

| Class | Exemplary Agent(s) | Tubulin Binding Site | Primary Effect on Microtubules |

| Taxanes | Paclitaxel, Docetaxel | Taxane Site (β-tubulin) | Stabilization ; inhibits depolymerization |

| Vinca Alkaloids | Vincristine, Vinblastine | Vinca Domain (β-tubulin) | Destabilization ; inhibits polymerization |

| Colchicine Site Binders | Colchicine, Mivobulin | Colchicine Site (β-tubulin) | Destabilization ; inhibits polymerization |

| Epothilones | Ixabepilone | Taxane Site (β-tubulin) | Stabilization ; inhibits depolymerization |

Part 2: Cellular Consequences of Mivobulin Action

The inhibition of tubulin polymerization by Mivobulin triggers a cascade of cellular events, culminating in mitotic arrest and, frequently, apoptotic cell death.

Disruption of the Mitotic Spindle

During the G2/M transition of the cell cycle, cytoplasmic microtubules undergo a dramatic reorganization to form the bipolar mitotic spindle.[1] This process requires a massive increase in microtubule dynamics. Mivobulin's presence prevents the formation of a functional spindle. Instead of a well-organized bipolar array of microtubules, cells treated with Mivobulin exhibit abnormal mitotic structures, such as monopolar or multipolar spindles, or a general collapse of the microtubule network.[11][12] Chromosomes are unable to achieve proper attachment to the spindle fibers (amphitelic attachment) and cannot align at the metaphase plate.[10]

Activation of the Spindle Assembly Checkpoint (SAC)

The cell possesses a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC monitors the attachment of microtubules to kinetochores, specialized protein structures on the chromosomes. When it detects unattached or improperly attached kinetochores—a direct consequence of Mivobulin's activity—the SAC becomes activated. This activation prevents the cell from entering anaphase, thereby inducing a prolonged arrest in mitosis.[10]

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell. If the damage to the mitotic spindle is irreparable and the SAC remains activated, the cell initiates a programmed cell death pathway, known as apoptosis. This process ensures the elimination of cells that would otherwise undergo aberrant cell division, leading to aneuploidy—a hallmark of many cancers.

Mivobulin's Cellular Impact Pathway

Caption: The signaling cascade initiated by Mivobulin.

Part 3: Experimental Protocols for Assessing Mivobulin's Impact

To rigorously characterize the effects of Mivobulin, a multi-faceted approach combining biochemical and cell-based assays is required. The following protocols are designed to provide robust and reproducible data.

Protocol: In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[13][14][15] It is the most direct method to confirm that a compound's primary mechanism of action is the inhibition of tubulin assembly. The assay relies on monitoring the change in light scattering or fluorescence as tubulin monomers assemble into microtubules.

Methodology:

-

Reagent Preparation:

-

Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein in the general buffer on ice.

-

Prepare a stock solution of GTP (10 mM) in buffer.

-

Prepare serial dilutions of Mivobulin in DMSO. As controls, prepare solutions of a known stabilizer (e.g., Paclitaxel, 10 µM) and a known destabilizer (e.g., Colchicine, 10 µM).[14]

-

-

Assay Execution:

-

In a pre-warmed (37°C) 96-well plate, add the tubulin solution.

-

Add the test compounds (Mivobulin at various concentrations), controls (Paclitaxel, Colchicine), and a vehicle control (DMSO) to the respective wells.

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a microplate reader capable of kinetic reads, pre-heated to 37°C.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance (optical density) at 340 nm every 60 seconds for 60-90 minutes.[14]

-

Plot absorbance versus time to generate polymerization curves.

-

The vehicle control should show a sigmoidal curve. Mivobulin-treated wells should exhibit a concentration-dependent flattening of this curve. Paclitaxel should show an accelerated and higher polymerization plateau.

-

Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ value, which is the concentration of Mivobulin that inhibits tubulin polymerization by 50%.[16]

-

Protocol: Immunofluorescence Microscopy of Mitotic Spindles

Rationale: This cell-based imaging assay provides direct visual evidence of Mivobulin's effect on the microtubule cytoskeleton and mitotic spindle architecture within intact cells.[11][17][18] It is a powerful qualitative and quantitative tool for assessing drug-induced phenotypes.

Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa, A549) onto glass coverslips in a multi-well plate. Allow cells to adhere and grow to 60-70% confluency.

-

Treat the cells with various concentrations of Mivobulin (and controls) for a duration appropriate to enrich for mitotic cells (e.g., 18-24 hours).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash 3 times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% Normal Goat Serum in PBS) for 1 hour.[19][20]

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

-

Wash 3 times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Wash 3 times with PBS.

-

Counterstain the DNA by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Capture images of the tubulin network (green) and chromosomes (blue).

-

Analyze the images for mitotic spindle abnormalities, such as the absence of a bipolar spindle, disorganized microtubules, and misaligned chromosomes.[11] Quantify the percentage of cells exhibiting these aberrant phenotypes.

-

Immunofluorescence Workflow

Caption: Step-by-step workflow for immunofluorescence analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: Since Mivobulin disrupts the mitotic spindle and activates the SAC, it causes cells to accumulate in the G2 and M phases of the cell cycle.[21] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the rapid quantification of the DNA content in thousands of individual cells, providing a robust statistical measure of this cell cycle arrest.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Mivobulin (and controls) for a suitable time period (e.g., 24 hours).

-

-

Sample Preparation:

-

Harvest the cells, including both adherent and floating populations (as mitotic cells often detach), by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This step is crucial for permeabilizing the cells and preserving their DNA. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is essential to degrade double-stranded RNA, ensuring that PI only stains DNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Data Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal.

-

Gate the data to exclude debris and cell doublets.

-

Generate a histogram of DNA content (PI fluorescence intensity). The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.[16]

-

Table 2: Representative Data from Cell Cycle Analysis

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 65 | 15 | 20 |

| Mivobulin (Low Conc.) | 40 | 18 | 42 |

| Mivobulin (High Conc.) | 15 | 10 | 75 |

| Nocodazole (Positive Control) | 12 | 8 | 80 |

Part 4: Conclusion and Future Directions

Mivobulin is a classic example of a microtubule-destabilizing agent that acts by inhibiting tubulin polymerization through its interaction with the colchicine-binding site. This direct biochemical action translates into profound cellular effects, namely the disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and the induction of G2/M arrest and apoptosis. The experimental protocols detailed herein provide a robust framework for investigating these effects. Future research may focus on Mivobulin's potential in combination therapies, its activity against drug-resistant cancer cell lines, and the further elucidation of the downstream signaling pathways that link prolonged mitotic arrest to apoptotic execution.

References

- Slater, L. M., Sweet, P., Stupecky, M., & Gupta, S. (1986). Phase I and Pharmacological Study of CI-980, a Novel Synthetic Antimicrotubule Agent. Cancer Research.

- Jordan, M. A., Thrower, D., & Wilson, L. (1992). Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles. Implications for the role of microtubule dynamics in mitosis. Journal of Cell Science.

- Wieczorek, M., Bechstedt, S., Chaaban, S., & Brouhard, G. J. (2015). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules.

- Benchchem.

- Wright, G. E., & Trites, D. G. (1996). Cellular transport of CI-980. Biochemical Pharmacology.

- Dumontet, C., & Jordan, M. A. (2010). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics.

- Fang, Y., & Zhang, T. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Pharmaceutical Biotechnology.

- Miyamoto, H., Maruta, Y., & Uesugi, M. (2021). Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. Scientific Reports.

- Prota, A. E., Bargsten, K., & Zurwerra, D. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs.

- Burute, M., & Kapitein, L. C. (2019). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. Journal of Cell Science.

- ChEMBL. Assay: Inhibition of tubulin polymerization in S180 (murine sarcoma) cells. (CHEMBL815107). EMBL-EBI.

- ResearchGate. Indirect immunofluorescence staining of mitotic spindle abnormalities.

- Li, Y., Wang, Y., & Chen, J. (2022). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy.

- Al-Dhfyan, A., & Al-Jammaz, I. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules.

- Huffaker, T. C., Thomas, J. H., & Botstein, D. (1988). Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast. Journal of Cell Biology.

- Methods in Molecular Biology. (2002). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast.

- Creative Biolabs. Immunofluorescence Protocol & Troubleshooting.

- Petry, S. (2016). Mechanisms of Mitotic Spindle Assembly. Annual Review of Biochemistry.

- Gallaher, Z. R., & Maresca, T. J. (2020). A novel compound that disrupts mitotic spindle poles in human cells. bioRxiv.

- Assay Genie. (2023). Microtubule and Mitosis review.

- Mühlethaler, T., Gelin-L'Abbé, C., & Bocquet, N. (2021). Comprehensive Analysis of Binding Sites in Tubulin.

- Thermo Fisher Scientific. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells.

- ResearchGate. The known binding sites of microtubule-targeting agents on tubulin.

- Choudhary, G., & Al-Abed, Y. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases.

- Lince-Faria, M., & Meraldi, P. (2015).

- ResearchGate. Presently reported tubulin binding sites of microtubule targeting agents.

- Walczak, C. E., & Heald, R. (2008). Mechanisms of mitotic spindle assembly and function.

Sources

- 1. Mechanisms of Mitotic Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of mitotic spindle assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular transport of CI-980 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacological study of CI-980, a novel synthetic antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. Mitotic cell death induction by targeting the mitotic spindle with tubulin-inhibitory indole derivative molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]